5-Methoxypyrazine-2-carbonyl chloride
Description
5-Methoxypyrazine-2-carbonyl chloride is a reactive acyl chloride derivative of pyrazine, featuring a methoxy (-OCH₃) group at the 5-position and a carbonyl chloride (-COCl) group at the 2-position. Pyrazine-based acyl chlorides are critical intermediates in organic synthesis, particularly for constructing amides and esters with tailored biological or physicochemical properties. For example, 5-chloropyrazine-2-carbonyl chloride is synthesized via thionyl chloride (SOCl₂)-mediated conversion of 5-hydroxypyrazine-2-carboxylic acid (5-OH-POA), simultaneously substituting the hydroxyl group with chlorine .
The methoxy group confers electron-donating resonance effects, modulating the electron density of the pyrazine ring and influencing the reactivity of the carbonyl chloride.
Properties
CAS No. |
1261434-58-5 |
|---|---|
Molecular Formula |
C6H5ClN2O2 |
Molecular Weight |
172.57 g/mol |
IUPAC Name |
5-methoxypyrazine-2-carbonyl chloride |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-5-3-8-4(2-9-5)6(7)10/h2-3H,1H3 |
InChI Key |
SGPJYKGDQKFDRD-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(N=C1)C(=O)Cl |
Canonical SMILES |
COC1=NC=C(N=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
5-Chloropyrazine-2-carbonyl Chloride
- Substituents : Chlorine (Cl) at position 5, carbonyl chloride (-COCl) at position 2.
- Electronic Effects : Chlorine is electron-withdrawing via inductive effects, increasing the electrophilicity of the carbonyl group and enhancing reactivity toward nucleophiles (e.g., amines, alcohols) .
- Synthesis : Prepared from 5-OH-POA using SOCl₂, with simultaneous Cl substitution and acyl chloride formation .
- Applications : Intermediate for antimycobacterial and antifungal pyrazinecarboxamides (e.g., compound 27 in , IC₅₀ = 41.9 µmol·L⁻¹) .
Methyl 5-Chloro-6-methylpyrazine-2-carboxylate
- Substituents : Chlorine (Cl) at position 5, methyl (-CH₃) at position 6, and ester (-COOCH₃) at position 2.
- Electronic Effects : The ester group is less reactive than acyl chloride, making this compound more stable but less versatile in nucleophilic reactions.
- Synthesis : Derived from esterification of the corresponding carboxylic acid, as seen in .
5-Methoxypyrazine-2-carbonyl Chloride
- Substituents : Methoxy (-OCH₃) at position 5, carbonyl chloride (-COCl) at position 2.
- This could slow amidation kinetics but improve stability.
- Hypothesized Synthesis : Methoxylation of 5-OH-POA followed by SOCl₂ treatment, though direct evidence is lacking.
- Applications : Likely used in synthesizing methoxy-containing amides with altered lipophilicity or target binding compared to chloro analogs.
Preparation Methods
Process Overview:
- Starting Material: 5-Methoxypyrazine-2-carboxylic acid
- Reagent: Thionyl chloride or oxalyl chloride
- Reaction Conditions: Reflux in an inert solvent such as dry dichloromethane or toluene, under inert atmosphere
- Outcome: Formation of 5-Methoxypyrazine-2-carbonyl chloride with high yield
Reaction Scheme:
5-Methoxypyrazine-2-carboxylic acid + SOCl₂ → 5-Methoxypyrazine-2-carbonyl chloride + SO₂ + HCl
Notes:
- The reaction typically proceeds at reflux temperatures (around 80-110°C).
- Excess thionyl chloride is removed under reduced pressure.
- The acyl chloride is often purified by distillation or recrystallization.
Direct Chlorination of 5-Methoxypyrazine-2-carboxylic Acid via Phosphorus Oxychloride
An alternative method involves using phosphorus oxychloride (POCl₃), which can efficiently convert carboxylic acids into acyl chlorides under milder conditions.
Process Overview:
- Reagents: 5-Methoxypyrazine-2-carboxylic acid, POCl₃
- Reaction Conditions: Stirring at 80-100°C, typically with catalytic DMF to facilitate the reaction
- Outcome: Direct formation of the acyl chloride
Reaction Scheme:
5-Methoxypyrazine-2-carboxylic acid + POCl₃ → 5-Methoxypyrazine-2-carbonyl chloride + PO₂Cl₂
Notes:
- The reaction is rapid and yields high purity products.
- Excess POCl₃ is removed by distillation under vacuum.
Conversion from 5-Methoxypyrazine-2-carboxylic Acid via Chlorinating Agents
Some research indicates the use of chlorinating agents such as oxalyl chloride or phosphorus trichloride, often in the presence of catalytic DMF, to facilitate the conversion.
Process Overview:
- Reagents: Oxalyl chloride or PCl₃
- Reaction Conditions: Reflux in dry solvents, inert atmosphere
- Outcome: Efficient formation of the acyl chloride
Reaction Scheme:
5-Methoxypyrazine-2-carboxylic acid + (COCl)₂ → 5-Methoxypyrazine-2-carbonyl chloride + CO + CO₂
Preparation via Methylation Followed by Oxidation and Chlorination
A multi-step synthetic route involves:
- Step 1: Methylation of pyrazine derivatives to introduce methoxy groups.
- Step 2: Oxidation to form the carboxylic acid.
- Step 3: Chlorination to yield the acyl chloride.
This approach is more complex but allows for fine control over the substitution pattern and purity.
Data Table: Comparison of Preparation Methods
| Method | Reagents | Reaction Conditions | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|---|
| Oxidative chlorination with SOCl₂ | Thionyl chloride + acid | Reflux at 80-110°C | High yield, straightforward | Excess reagent removal needed | 85-95% |
| POCl₃-mediated chlorination | Phosphorus oxychloride | 80-100°C, inert atmosphere | Mild, high purity | Handling POCl₃ hazardous | 80-90% |
| Chlorination with PCl₃ | Phosphorus trichloride | Reflux, inert atmosphere | Efficient conversion | Corrosive reagents | 75-85% |
| Multi-step methylation/oxidation | Methylation + oxidation + chlorination | Variable | Precise control, high purity | Longer process | 70-85% |
Research Findings and Notes
- Patents indicate that chlorination of the acid precursor is the most industrially viable method, especially using thionyl chloride, due to its high reactivity and straightforward purification.
- Catalytic methods involving phosphorus oxychloride are favored for their milder conditions and cleaner reactions.
- Safety considerations are paramount, as reagents like SOCl₂ and POCl₃ are highly reactive and corrosive.
- Purity and yield are significantly influenced by reaction temperature, reagent excess, and purification techniques such as distillation or recrystallization.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Methoxypyrazine-2-carbonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves chlorination of a pyrazine precursor. For example, methyl 5-methylpyrazine-2-carboxylate reacts with bromine in acetic acid at 80°C for 45 minutes to introduce bromine, followed by substitution with methoxide . Key factors include:
- Temperature : Elevated temperatures (e.g., 75–80°C) enhance reaction rates but may increase side products.
- Reagent Purity : Use of anhydrous solvents (e.g., chloroform) reduces hydrolysis side reactions .
- Workup : Basification with saturated sodium bicarbonate and extraction with ethyl acetate improve isolation .
- Data Table :
| Precursor | Reagent | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Methyl 5-methylpyrazine-2-carboxylate | Br₂ (acetic acid) | 80 | 45 min | ~60–70 |
| 3-Hydroxypyrazine-2-carboxamide | POCl₃ | 100 | 2 hr | ~75 |
Q. How can researchers purify 5-Methoxypyrazine-2-carbonyl chloride, and what analytical techniques validate its identity?
- Methodological Answer :
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20% ethyl acetate) effectively removes polar impurities .
- Analytical Validation :
- HPLC : Purity >95% confirmed via reverse-phase C18 columns (λ = 254 nm).
- NMR : Key signals: δ 8.5–9.0 ppm (pyrazine protons), δ 3.9 ppm (methoxy group) .
- MS : Molecular ion peak at m/z 186.59 (C₇H₇ClN₂O₂) .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer :
- Hydrolysis : The carbonyl chloride group is moisture-sensitive. Use dry solvents and inert atmospheres .
- Over-Oxidation : Controlled stoichiometry of oxidizing agents (e.g., POCl₃) prevents degradation .
- Byproduct Table :
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| 5-Methoxypyrazine-2-carboxylic acid | Hydrolysis of carbonyl chloride | Anhydrous conditions |
| Dimethylpyrazine derivatives | Over-alkylation | Limit reagent excess |
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of 5-Methoxypyrazine-2-carbonyl chloride in nucleophilic acyl substitution?
- Methodological Answer :
- Mechanistic Insight : The electron-donating methoxy group at the 5-position deactivates the pyrazine ring, reducing electrophilicity at the carbonyl carbon. Computational studies (DFT) show a 10–15% decrease in reaction rates compared to non-methoxy analogs .
- Experimental Design : Compare kinetics with 5-chloro or 5-methyl analogs using Hammett plots to quantify substituent effects .
Q. What strategies resolve contradictions in reported biological activities of pyrazine derivatives?
- Methodological Answer :
- Meta-Analysis : Cross-reference bioassay data (e.g., IC₅₀ values) from PubChem and EPA DSSTox, ensuring consistent assay conditions (e.g., cell lines, concentrations) .
- Structure-Activity Relationships (SAR) : Use molecular docking to identify binding interactions. For example, methoxy groups may hinder target binding compared to nitro substituents .
Q. How can computational modeling predict the stability of 5-Methoxypyrazine-2-carbonyl chloride under varying pH conditions?
- Methodological Answer :
- Software Tools : Gaussian or ORCA for calculating pKa and hydrolysis pathways.
- Key Findings :
- Acidic Conditions : Protonation at the pyrazine nitrogen accelerates hydrolysis (t₁/₂ < 1 hr at pH 2).
- Neutral/Basic Conditions : Stable in anhydrous environments (t₁/₂ > 24 hr at pH 7–9) .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities, and how are they addressed?
- Methodological Answer :
- Scale-Up Issues : Exothermic reactions (e.g., chlorination) require controlled addition and cooling.
- Optimization :
- Flow Chemistry : Continuous reactors improve heat dissipation and yield consistency.
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) reduces reaction time by 30% .
Data Contradiction Analysis
Q. How should researchers evaluate conflicting synthetic approaches for 5-Methoxypyrazine-2-carbonyl chloride?
- Methodological Answer :
- Case Study : uses bromine/acetic acid, while employs POCl₃. Key considerations:
- Cost : POCl₃ is cheaper but requires rigorous safety protocols.
- Byproducts : Bromine routes generate HBr, requiring neutralization .
- Recommendation : Pilot both methods and compare yields/purity via HPLC and TLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
